THFA is generally recognized as safe (GRAS) for use in food by the Flavor and Extract Manufacturers Association (FEMA) []. This suggests a potential role for THFA in food science research, particularly for understanding flavor profiles and interactions with other food components. Researchers might use THFA to study how it contributes to the overall flavor of a food product or how it interacts with other flavoring agents.
As an organic compound, THFA might be of interest to researchers in various fields of chemistry. For instance, studies could explore its potential as a solvent or its reactivity in different chemical reactions.
Limited information exists on the biological properties of THFA. Researchers might be interested in investigating its potential effects on biological systems, such as its antimicrobial activity or its interaction with specific enzymes.
Tetrahydrofurfuryl acetate (THFA) is an organic compound widely used as a flavoring agent and in cosmetics []. It possesses a pleasant fruity-ethereal aroma, often described as honey, maple, or bread-like []. Due to its safety profile, THFA is generally recognized as safe (GRAS) for consumption in the United States by the Food and Drug Administration (FDA) [].
THFA has a cyclic ether structure with a five-membered ring containing four carbon atoms and one oxygen atom. An acetate group (CH3COO-) is attached to one of the carbon atoms in the ring. This structure can be represented by the following chemical formula: C7H12O3 [].
Key features of the molecule include:
THFA can be synthesized through various methods, with a common approach involving the reaction of tetrahydrofurfuryl alcohol (THFA) with acetic acid in the presence of an acidic catalyst [].
Balanced chemical equation:
C₄H₈O₂ (THFA) + CH₃COOH (Acetic Acid) → C₇H₁₂O₃ (THFA) + H₂O (Water) []
At high temperatures, THFA can decompose into smaller molecules like furan, acetic acid, and water []. The specific decomposition pathway may depend on the reaction conditions.
THFA can participate in esterification reactions with other alcohols to form new esters.
Irritant